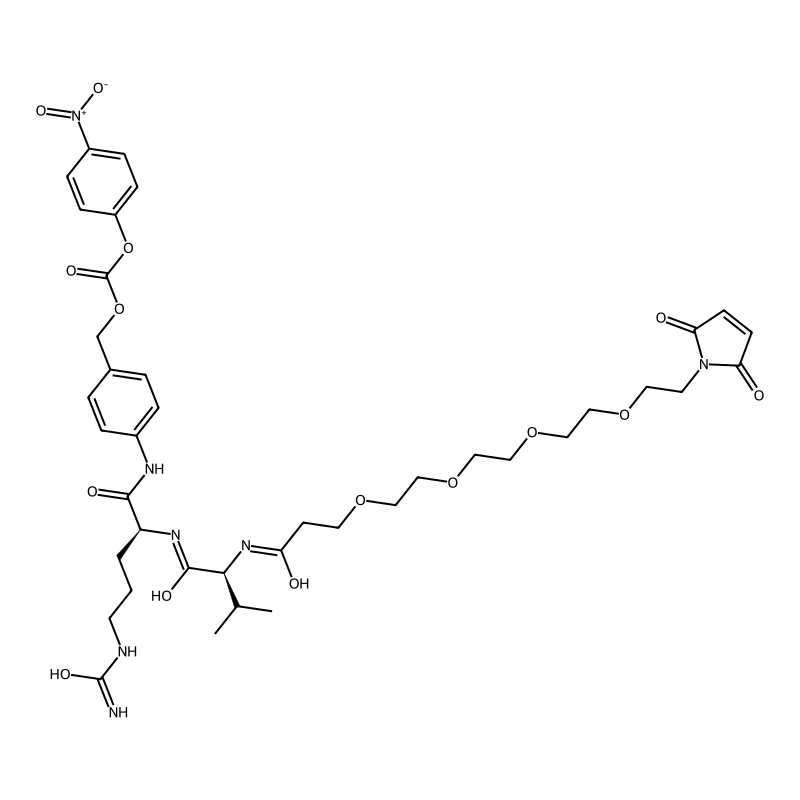

Mal-PEG4-Val-Cit-PAB-PNP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Structure and Properties

Mal-PEG4-Val-Cit-PAB-PNP consists of several key components:

- Maleimide (Mal) group: This group is highly reactive towards thiol (sulfhydryl) groups, which are present in many biological molecules. The maleimide group allows Mal-PEG4-Val-Cit-PAB-PNP to bind to the antibody through its cysteine residues [].

- PEG4 spacer: PEG (polyethylene glycol) is a hydrophilic polymer that improves the water solubility of the ADC molecule. The number 4 indicates the length of the PEG chain in this case (four repeating units). This spacer chain helps to increase the circulation time of the ADC in the bloodstream [].

- Val-Cit (Valine-Citrulline) peptide sequence: This dipeptide linker is susceptible to cleavage by a specific enzyme called Cathepsin B. Cathepsin B is an enzyme found in higher concentrations within tumor cells compared to healthy tissues []. This targeted cleavage mechanism allows the cytotoxic payload to be released specifically within the tumor microenvironment.

- PAB (para-Aminobenzoic acid) group: This group serves as a good leaving group during the conjugation process, facilitating the attachment of the linker-payload complex to the antibody [].

Research Applications

Mal-PEG4-Val-Cit-PAB-PNP is a valuable tool for researchers developing new and improved ADCs. Its key features contribute to several research applications:

- Development of Targeted Therapies: By using Mal-PEG4-Val-Cit-PAB-PNP, researchers can create ADCs that specifically target cancer cells while minimizing harm to healthy tissues. The Cathepsin B-cleavable linker allows for the targeted release of the cytotoxic payload within the tumor environment [, ].

- Improving Pharmacokinetics: The PEG spacer arm in Mal-PEG4-Val-Cit-PAB-PNP enhances the water solubility of the ADC molecule, leading to improved circulation time in the bloodstream. This allows the ADC to reach its target more effectively [].

- Evaluation of Linker Design: Studies using Mal-PEG4-Val-Cit-PAB-PNP can help researchers assess the efficacy of cleavable linkers in ADC design. By analyzing the stability of the linker-payload conjugate and the efficiency of Cathepsin B-mediated cleavage, researchers can optimize future ADC development [].

Mal-PEG4-Val-Cit-PAB-PNP is a sophisticated compound designed for targeted drug delivery, particularly in cancer therapy. This molecule comprises several functional groups that enhance its biological activity and stability. The maleimide group facilitates specific reactions with thiol groups on proteins, enabling targeted delivery to cancer cells. The polyethylene glycol (PEG4) spacer improves the solubility and pharmacokinetic properties of the drug. The valine-citrulline dipeptide is known for its antitumor activity, while the para-aminobenzoic acid serves as a versatile linker for drug conjugation. Finally, the 4-nitrophenyl group acts as a leaving group in various

Bioconjugation Chemistry

The bioconjugation chemistry of Mal-PEG4-Val-Cit-PAB-PNP centers on the strategic incorporation of functional groups that enable specific and stable attachment to target biomolecules. This compound, with the molecular formula C40H53N7O15 and molecular weight of 871.9 g/mol [1] [2] [3], represents a sophisticated linker system designed for controlled drug delivery applications, particularly in antibody-drug conjugate development.

Maleimide-Thiol Reaction Kinetics

The maleimide functional group in Mal-PEG4-Val-Cit-PAB-PNP demonstrates exceptional selectivity for thiol-containing biomolecules through Michael addition chemistry [4] [5]. The reaction proceeds optimally under physiological conditions with pH values between 6.5 and 7.5, where the maleimide group exhibits approximately 1,000-fold greater reactivity toward thiols compared to primary amines [4] [5]. Under these conditions, the conjugation reaction typically achieves completion within 6-14 hours, representing an optimal balance between reaction efficiency and biocompatibility [6] [7].

The reaction kinetics are significantly influenced by environmental conditions and molecular architecture. Studies have demonstrated that electron-withdrawing substituents on the maleimide ring can accelerate reaction rates by 3-8 fold compared to standard alkyl maleimides [8] [9]. The incorporation of electronegative peptide sequences adjacent to the maleimide moiety further enhances reaction kinetics, reducing half-life values to 2-5 hours while maintaining high selectivity [6] [7]. Temperature effects follow predictable patterns, with elevated temperatures (37°C) enhancing reaction rates to 2-6 hour half-lives, while reduced temperatures (4°C) extend reaction times to 12-24 hours [8] [10] [6] [7].

The PEG4 spacer component plays a crucial role in optimizing reaction kinetics by providing conformational flexibility and reducing steric hindrance around the maleimide reactive center [11] [12]. This spacer effect manifests as improved access for target thiol groups and enhanced overall conjugation efficiency. Quantitative studies have shown that maleimide-PEG4 constructs achieve conjugation efficiencies of 84-95% under optimized conditions, with reaction completion typically occurring within 30 minutes to 2 hours at room temperature [13].

Stabilization Methods for Maleimide-Thiol Conjugates

The stabilization of maleimide-thiol conjugates represents a critical aspect of successful bioconjugation, as the initial thiosuccinimide adduct is susceptible to retro-Michael reactions and thiol exchange processes [8] [14] [9]. The succinimide ring of the initial conjugate can undergo hydrolytic ring-opening to form a more stable, ring-opened product that exhibits significantly enhanced resistance to thiol exchange [8] [9]. This ring-opening process typically occurs with half-lives ranging from several days to weeks under physiological conditions, depending on the specific maleimide substitution pattern [8] [10].

Accelerated stabilization methods have been developed to achieve rapid ring-opening through the incorporation of electron-withdrawing N-substituents on the maleimide ring [8] [9]. These modifications can reduce ring-opening half-lives to hours rather than days, providing practical timescales for therapeutic applications. The ring-opened products demonstrate exceptional stability, with degradation half-lives exceeding two years under physiological conditions [8] [9].

Alternative stabilization approaches include the development of transcyclization reactions that form six-membered ring structures, effectively locking the thioether conjugation and preventing retro-Michael processes [15]. These transcyclization products show minimal susceptibility to glutathione-mediated exchange reactions, with degradation rates more than 20-fold slower than conventional thiosuccinimide conjugates [16] [15].

Mechanical force-induced stabilization represents an emerging approach where applied stretching forces promote hydrolysis of the succinimide ring over retro-Michael elimination [14]. This mechanochemical approach enables the production of stable conjugates through mild ultrasonication treatments, providing an alternative pathway for conjugate stabilization without chemical modification of the maleimide structure [14].

Enzymatic Cleavage Mechanisms

The enzymatic cleavage mechanisms governing Mal-PEG4-Val-Cit-PAB-PNP function represent sophisticated biochemical processes that enable controlled payload release in target cellular environments. These mechanisms involve multiple sequential steps, each optimized for specific physiological conditions and enzymatic activities.

Cathepsin B-Mediated Proteolysis of Val-Cit Bond

Cathepsin B, a lysosomal cysteine protease, serves as the primary enzymatic trigger for Val-Cit linker cleavage [17] [18] [19]. This protease, predominantly localized within lysosomal compartments, exhibits optimal activity at acidic pH values (5.0-6.0) characteristic of the lysosomal environment [18] [20]. Cathepsin B demonstrates broad substrate specificity but shows particular affinity for dipeptide sequences containing basic amino acids at the P1 position, making citrulline an ideal recognition motif [17] [19] [20].

The cleavage mechanism occurs through nucleophilic attack by the cysteine residue in the enzyme's active site, forming a tetrahedral intermediate that subsequently collapses to release the C-terminal fragment [20] [21]. For Val-Cit sequences, cathepsin B cleaves specifically at the amide bond between citrulline and the para-aminobenzyl carbamate (PABC) spacer [17] [19]. This cleavage specificity results from the enzyme's preference for citrulline's guanidino side chain, which provides favorable interactions within the S1 binding pocket [18] [22].

Kinetic studies demonstrate that Val-Cit dipeptides achieve rapid cleavage by cathepsin B, with complete hydrolysis typically occurring within 18-25 hours under physiological lysosomal conditions [21] [23]. The catalytic efficiency varies significantly among different dipeptide sequences, with Val-Cit showing superior performance compared to alternatives such as Val-Ala or Phe-Lys [18] [24]. Comparative analysis reveals that tetrapeptide sequences like Gly-Gly-Phe-Gly exhibit even higher cleavage efficiency, though at the cost of increased molecular complexity [25].

The selectivity of cathepsin B for Val-Cit linkers provides excellent plasma stability while enabling rapid intracellular processing [18] [26]. However, species-specific differences in plasma stability have been observed, with murine carboxylesterase 1C (Ces1C) capable of cleaving Val-Cit linkers extracellularly [26] [27]. This limitation has prompted the development of modified sequences such as glutamic acid-Val-Cit, which maintain cathepsin B susceptibility while showing enhanced plasma stability across species [26].

Self-Immolation Process of PAB Group

The para-aminobenzyl (PAB) self-immolative spacer functions through a precisely orchestrated elimination mechanism that enables traceless payload release following enzymatic trigger activation [28] [29] [30]. Upon cathepsin B-mediated cleavage of the Val-Cit dipeptide, the PAB spacer undergoes spontaneous 1,6-elimination through an electron cascade mechanism [31] [32] [30].

The self-immolation process initiates when enzymatic cleavage exposes the para-amino group of the benzyl spacer [28] [29]. This liberation creates an electron-rich aniline moiety that can participate in intramolecular electron donation [30] [33]. The electron cascade proceeds through the aromatic system, ultimately leading to elimination of the carbamate-linked payload [32] [30]. The driving force for this elimination reaction stems from the formation of a stable quinone methide intermediate, which rapidly releases the attached drug molecule [31] [34].

Kinetic analysis of PAB self-immolation reveals that the process typically completes within minutes to hours following enzymatic trigger activation [28] [31]. The rate of elimination is significantly influenced by the electronic properties of both the PAB spacer and the attached payload [28] [29]. Electron-withdrawing groups accelerate the immolation process by stabilizing the quinone methide intermediate, while electron-donating substituents can slow the reaction [28] [29].

The efficiency of PAB-mediated drug release depends critically on the chemical nature of the payload [28] [29]. Phenol-containing drugs generally show excellent release kinetics due to the acidic nature of the leaving group, which facilitates the elimination process [28] [29]. In contrast, amine-containing payloads typically require carbamate linkage formation to enable effective self-immolation [31] [35].

Structural modifications to the PAB spacer can fine-tune the self-immolation kinetics for specific applications [31] [30]. Introduction of electron-withdrawing substituents at strategic positions on the benzyl ring enhances elimination rates, while steric modifications can provide temporal control over the release process [30] [36]. These design principles enable optimization of payload release profiles for different therapeutic applications.

Controlled Drug Release Cascade

The controlled drug release cascade represents the integration of enzymatic cleavage and self-immolation processes into a coordinated sequence that ensures selective payload delivery [31] [30] [36]. This cascade mechanism provides multiple levels of control, from initial enzymatic recognition through final payload liberation, enabling precise temporal and spatial regulation of drug release.

The cascade initiates with antibody-mediated targeting and receptor-mediated endocytosis, which delivers the conjugate to lysosomal compartments where appropriate enzymatic conditions exist [37] [38] [39]. The acidic lysosomal environment (pH 4.5-5.0) provides optimal conditions for cathepsin B activation while simultaneously promoting the self-immolation reaction [17] [20] [39].

Following cathepsin B-mediated cleavage of the Val-Cit dipeptide, the exposed PAB-payload intermediate undergoes rapid self-immolation [31] [30]. This process typically occurs with half-lives ranging from minutes to several hours, depending on the specific payload and linker architecture [28] [31]. The released payload must then traverse the lysosomal membrane to reach cytoplasmic targets, a process that can be facilitated by specific transporters or passive diffusion mechanisms [39] [40].

The kinetics of the overall release cascade depend on the rate-limiting step, which varies depending on the specific conjugate design and cellular environment [41] [42]. In many cases, the enzymatic cleavage step represents the rate-limiting process, with cathepsin B-mediated hydrolysis requiring 18-25 hours for completion [21] [23]. However, for rapidly cleaving substrates, the membrane permeation step may become rate-limiting [39] [43].

Optimization of the release cascade involves balancing multiple parameters including enzymatic cleavage efficiency, self-immolation kinetics, and membrane permeability [42] [43]. Recent studies have demonstrated that linker modifications can achieve release profiles ranging from rapid burst release (hours) to sustained release (days), providing flexibility for different therapeutic applications [44] [41] [42].

Cellular Trafficking and Processing

The cellular trafficking and processing of Mal-PEG4-Val-Cit-PAB-PNP conjugates involve complex intracellular pathways that determine the ultimate efficiency of payload delivery. These processes encompass receptor recognition, endocytic uptake, vesicular transport, and subcellular localization, each contributing to the overall therapeutic efficacy of the conjugate system.

Receptor-Mediated Endocytosis of ADCs

Receptor-mediated endocytosis serves as the primary mechanism for cellular uptake of antibody-drug conjugates containing Mal-PEG4-Val-Cit-PAB-PNP linkers [37] [38] [45]. This process begins with high-affinity binding between the antibody component and specific cell surface antigens, typically occurring within 1-30 minutes depending on antibody affinity and antigen density [37] [46] [38]. The formation of antibody-antigen complexes triggers conformational changes that promote clustering of receptor complexes into specialized membrane domains [38] [47].

The predominant endocytic pathway involves clathrin-mediated endocytosis, which accounts for the majority of ADC internalization events [37] [38] [48]. This process requires the recruitment of adaptor proteins, particularly adaptor protein complex 2 (AP2), which recognizes specific internalization signals in the cytoplasmic domains of target receptors [37] [38]. The assembly of clathrin coats around receptor-ADC complexes creates invaginated membrane structures that eventually pinch off to form clathrin-coated vesicles [37] [38].

Internalization kinetics vary significantly depending on the target receptor and antibody characteristics [46] [47] [49]. Studies with trastuzumab-based conjugates demonstrate internalization half-lives ranging from 6-14 hours, reflecting the natural trafficking properties of HER2 receptors [46] [47]. In contrast, antibodies targeting rapidly internalizing receptors such as CD22 or CD79b can achieve much faster uptake kinetics [38] [49].

The efficiency of receptor-mediated endocytosis can be enhanced through various strategies including antibody crosslinking and receptor clustering [47] [50]. Bispecific antibody approaches that simultaneously target multiple epitopes or different receptors have shown improved internalization rates compared to monospecific constructs [51] [47]. Additionally, modifications to antibody valency and binding kinetics can optimize the balance between target engagement and internalization efficiency [47] [49].

Lysosomal Localization and Processing

Following internalization, ADC-containing vesicles undergo progressive maturation through the endolysosomal pathway, ultimately reaching lysosomal compartments where proteolytic processing occurs [37] [39] [42]. The transition from early endosomes to late endosomes involves a series of fusion and fission events mediated by specific Rab GTPases and their effector proteins [37] [39]. This process typically requires 30-60 minutes for early-to-late endosome maturation, followed by an additional 60-120 minutes for lysosomal fusion [37] [39].

The lysosomal environment provides optimal conditions for Val-Cit linker processing through multiple mechanisms [17] [39] [42]. The acidic pH (4.5-5.0) promotes cathepsin B activation while simultaneously enhancing the efficiency of subsequent self-immolation reactions [17] [20] [39]. Lysosomes contain high concentrations of cathepsin B and related proteases, with enzyme levels typically 10-100 fold higher than in other cellular compartments [18] [20].

Lysosomal processing kinetics demonstrate significant variability depending on cell type, receptor pathway, and ADC characteristics [39] [42]. Studies with various ADC formats indicate that complete linker cleavage typically requires 18-25 hours following lysosomal delivery [21] [23] [42]. However, the kinetics can be accelerated through the use of optimized peptide sequences or enhanced protease expression in target cells [22] [42].

The efficiency of lysosomal processing is influenced by several factors including cathepsin B expression levels, lysosomal pH regulation, and competing degradation pathways [39] [42]. Cancer cells often exhibit elevated cathepsin B expression, which can enhance ADC processing efficiency compared to normal cells [18] [22]. Additionally, certain tumor environments may show altered lysosomal function that impacts drug release kinetics [39] [52].

Intracellular Pharmacokinetics of Released Payloads

The intracellular pharmacokinetics of payloads released from Mal-PEG4-Val-Cit-PAB-PNP conjugates involve complex processes of membrane transport, cytoplasmic distribution, and target engagement [39] [43] [53]. Following lysosomal processing and payload liberation, the released drug molecules must traverse the lysosomal membrane to reach their cytoplasmic targets [39] [40]. This transport process can occur through specific transporters, such as SLC46A3 for certain payload classes, or through passive diffusion mechanisms [39] [40].

The kinetics of payload efflux from lysosomal compartments represent a critical determinant of overall ADC efficacy [39] [43]. Studies with various payload types demonstrate efflux half-lives ranging from 32-75 hours, indicating that membrane permeation can be a rate-limiting step in the delivery process [46] [39]. The efficiency of this transport depends on payload physicochemical properties including lipophilicity, molecular size, and charge distribution [39] [43].

Cytoplasmic distribution of released payloads follows diffusion-limited kinetics modified by binding interactions with intracellular targets [43] [53]. For microtubule-targeting agents such as auristatins and maytansinoids, binding to tubulin occurs rapidly upon cytoplasmic entry, with association half-lives typically in the range of minutes to hours [39] [54]. DNA-targeting payloads show different kinetics, often requiring nuclear translocation for optimal activity [39] [54].

The duration of payload action within target cells depends on multiple factors including drug stability, cellular efflux mechanisms, and target turnover rates [39] [53] [54]. Many ADC payloads exhibit prolonged intracellular residence times due to high-affinity target binding and limited efflux pump recognition [39] [54]. However, cells expressing multidrug resistance transporters can show enhanced payload clearance, potentially reducing therapeutic efficacy [48] [39].

- Thiol-Maleimide Reaction: The maleimide group selectively reacts with thiol groups on proteins, allowing for targeted conjugation.

- Cleavage by Cathepsin B: The valine-citrulline bond can be cleaved by cathepsin B, which is overexpressed in many tumors, facilitating the release of the active drug in the tumor microenvironment .

- Ester Formation: The para-aminobenzoic acid can form esters with alcohols or amines, enabling further modifications or conjugations to other therapeutic agents.

The biological activity of Mal-PEG4-Val-Cit-PAB-PNP is primarily attributed to its valine-citrulline component, which exhibits significant antitumor properties. This dipeptide has been shown to inhibit proteasome activity, a crucial pathway for cancer cell survival. Additionally, the compound's ability to selectively target malignant cells through thiol interactions enhances its therapeutic potential while minimizing off-target effects .

Synthesis of Mal-PEG4-Val-Cit-PAB-PNP typically involves the following steps:

- Preparation of Maleimide Derivative: The maleimide group is synthesized through standard organic reactions involving maleic anhydride.

- PEGylation: The maleimide derivative is reacted with polyethylene glycol to enhance solubility.

- Dipeptide Formation: Valine and citrulline are coupled using peptide coupling reagents to form the dipeptide segment.

- Linkage with Para-Aminobenzoic Acid: The para-aminobenzoic acid is then linked to the dipeptide through esterification or amide formation.

- Incorporation of Leaving Group: Finally, the 4-nitrophenyl group is attached as a leaving group through carbonate formation.

This multi-step synthesis allows for precise control over the compound's properties and functionality .

Mal-PEG4-Val-Cit-PAB-PNP has several promising applications:

- Antibody-Drug Conjugates (ADCs): It serves as a linker in ADCs, allowing for targeted delivery of cytotoxic drugs directly to cancer cells.

- Bioconjugation Techniques: Its reactive maleimide group enables efficient labeling of proteins and antibodies for diagnostic and therapeutic purposes.

- Research Tools: Used in studies examining protein interactions and cellular processes due to its ability to selectively bind to thiol-containing proteins .

Interaction studies indicate that Mal-PEG4-Val-Cit-PAB-PNP effectively binds to thiol groups on various proteins, enhancing specificity in drug delivery systems. Research has demonstrated that this compound can significantly improve the efficacy of chemotherapeutics by ensuring they are delivered directly to tumor sites while sparing healthy tissues . Additionally, studies on its cleavage by cathepsin B have shown that it can release active drugs in response to specific tumor microenvironments, further enhancing its therapeutic profile .

Several compounds share structural similarities with Mal-PEG4-Val-Cit-PAB-PNP but differ in their functional groups or applications:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Mal-PEG2-Val-Cit-PAB-PNP | Shorter PEG chain; similar functional groups | More suitable for smaller proteins |

| MC-Val-Cit-PAB-PNP | Contains a hexanoyl spacer instead of PEG | May provide different solubility profiles |

| Mal-Amido-PEG4-Val-Cit-PAB-PNP | Amido linkage instead of ester; retains similar functionality | Potentially more stable under certain conditions |

| Mal-Dap(Boc)-Val-Cit-PAB-PNP | Incorporates a different amino acid (Dap) | Offers alternative targeting mechanisms |

Mal-PEG4-Val-Cit-PAB-PNP stands out due to its optimized PEG spacer and specific cleavage mechanism, making it particularly effective for targeted cancer therapies .

Structural Components Analysis

Mal-Polyethylene Glycol 4-Valine-Citrulline-Para-Aminobenzylalcohol-Para-Nitrophenyl represents a sophisticated cleavable linker designed specifically for antibody-drug conjugate applications [2] [6]. This compound incorporates five distinct structural domains, each contributing unique functional properties to the overall molecular architecture [3] [4]. The linker demonstrates a carefully orchestrated design where each component serves a specific role in the conjugation and drug release mechanism [21] [22].

Maleimide (Mal) Reactive Group

The maleimide functional group serves as the primary conjugation point for thiol-containing biomolecules, particularly cysteine residues in antibodies [8] [9]. This unsaturated imide demonstrates exceptional selectivity for sulfhydryl groups when maintained within a pH range of 6.5 to 7.5, forming stable thioether linkages that resist cleavage by reducing agents [8]. The maleimide group exhibits optimal reactivity under physiological conditions while maintaining stability against hydrolysis to non-reactive maleamic acid, which becomes problematic only under highly alkaline conditions above pH 8.5 [8] [9].

The chemical reactivity of maleimides stems from their susceptibility to Michael additions across the carbon-carbon double bond, making them ideal for bioconjugation applications [9]. The resulting thioether bond formation creates an irreversible linkage that provides the necessary stability for circulating antibody-drug conjugates [8]. Research demonstrates that maleimide groups do not react with tyrosines, histidines, or methionines, ensuring selectivity for cysteine targets [8].

Polyethylene Glycol (Polyethylene Glycol 4) Spacer Function

The polyethylene glycol 4 spacer consists of four repeating ethylene oxide units with the molecular structure -(OCH2CH2)4- [11] [14]. This hydrophilic spacer significantly enhances the water solubility of the entire linker construct while reducing steric hindrance between the antibody and the cleavable peptide sequence [11] [18]. The polyethylene glycol component demonstrates excellent biocompatibility with minimal immunogenicity and well-defined molecular characteristics [18].

Molecular dynamics studies reveal that polyethylene glycol spacers have minimal impact on the conformational properties of small neutral peptides but can influence highly charged peptide conformations [11] [14]. The four-unit polyethylene glycol spacer provides optimal balance between enhanced solubility and maintained biological activity [18]. The hydrophilic nature of this spacer enables higher drug-to-antibody ratios without inducing aggregation, a common limitation with hydrophobic linkers [18].

Valine-Citrulline (Val-Cit) Dipeptide Sequence

The Valine-Citrulline dipeptide sequence functions as the enzyme-cleavable recognition site for cathepsin B, a lysosomal protease highly expressed in tumor cells [3] [12]. This dipeptide demonstrates exceptional plasma stability while remaining susceptible to specific enzymatic cleavage within the lysosomal compartment [3] [21]. The cathepsin B enzyme cleaves the peptide bond between citrulline and the para-aminobenzylalcohol spacer, initiating the drug release cascade [12].

Research demonstrates that the Valine-Citrulline linker exhibits superior stability compared to other dipeptide sequences, with studies showing maintained integrity over 14-day periods in plasma [21]. The specificity of cathepsin B for this dipeptide sequence ensures that drug release occurs preferentially within target cells rather than in systemic circulation [3] [12]. The valine residue provides hydrophobic interactions while citrulline contributes polar functionality, creating an optimal substrate for lysosomal proteases [3].

Para-Aminobenzylalcohol (Para-Aminobenzylalcohol) Self-Immolative Spacer

Para-aminobenzylalcohol functions as a self-immolative spacer that undergoes spontaneous fragmentation following enzymatic cleavage of the Valine-Citrulline dipeptide [13] [24]. Upon cathepsin B-mediated cleavage, the para-aminobenzylalcohol moiety initiates a 1,6-elimination reaction that leads to complete release of the attached payload [13]. This self-immolative mechanism ensures efficient drug liberation without requiring additional enzymatic steps [24].

The para-aminobenzylalcohol spacer has been extensively validated in protease-sensitive fluorogenic probes and demonstrates reliable performance in enzyme-initiated domino reactions [13]. The aromatic structure provides stability during circulation while the benzylic position facilitates rapid elimination following the initial cleavage event [13] [24]. This dual functionality makes para-aminobenzylalcohol an essential component in cleavable linker design [24].

Para-Nitrophenyl (Para-Nitrophenyl) Leaving Group Reactivity

The para-nitrophenyl group serves as an activated leaving group that facilitates attachment of amine-containing payloads through carbonate or carbamate linkages [4] [15]. The electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonate carbon, making it highly reactive toward nucleophilic attack by primary amines [15] [19]. This reactivity profile enables efficient conjugation chemistry under mild conditions [4].

Studies of para-nitrophenyl leaving groups demonstrate substantial rate enhancements compared to unactivated phenolic esters [15]. The nitro substituent stabilizes the negative charge developed during nucleophilic displacement, facilitating clean substitution reactions [19]. The para-nitrophenol released during payload conjugation can be easily removed and monitored spectrophotometrically, providing convenient reaction monitoring capabilities [15].

Physicochemical Characteristics

Molecular Parameters and Formula

| Parameter | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C40H53N7O15 | CD Bioparticles, GlpBio [2] [6] |

| Molecular Weight | 871.9 g/mol | CD Bioparticles, GlpBio [2] [6] |

| CAS Number | 2112738-09-5 | Multiple commercial sources [2] [6] [17] |

| Hydrogen Bond Donors | 6 | Estimated from structure |

| Hydrogen Bond Acceptors | 15 | Estimated from structure |

| Rotatable Bonds | ~30-35 | Estimated from structure |

| Topological Polar Surface Area | ~300-350 Ų | Estimated from structure |

| XLogP3-AA | ~0 | Estimated hydrophilic |

| Heavy Atom Count | ~62 | Estimated from structure |

| Defined Stereocenters | 2 | Val and Cit stereocenters [2] |

| Formal Charge | 0 | Neutral compound |

The molecular formula C40H53N7O15 reflects the complex architecture incorporating multiple functional domains [2] [6]. The molecular weight of 871.9 g/mol positions this linker in the intermediate range compared to other antibody-drug conjugate linkers [6] [17]. The presence of two defined stereocenters corresponds to the L-configuration of the valine and citrulline amino acids, which is critical for enzymatic recognition [2].

Solubility Profile and Hydrophilicity

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Moderate to good | Enhanced by Polyethylene Glycol 4 spacer [18] |

| Dimethyl Sulfoxide | 100 mg/mL (114.69 mM) | Commonly used stock solution [6] |

| Methanol | Good | Polar protic solvent compatible |

| Ethanol | Good | Polar protic solvent compatible |

| Dichloromethane | Limited | Hydrophobic compound limitation |

| Acetonitrile | Moderate | Moderately polar aprotic |

| Phosphate Buffered Saline (pH 7.4) | Good | Physiological buffer compatible [6] |

The enhanced hydrophilicity of Mal-Polyethylene Glycol 4-Valine-Citrulline-Para-Aminobenzylalcohol-Para-Nitrophenyl stems primarily from the polyethylene glycol 4 spacer, which significantly improves water solubility compared to hydrophobic linkers [18]. The compound demonstrates excellent solubility in dimethyl sulfoxide at concentrations up to 100 mg/mL, making it suitable for stock solution preparation [6]. The moderate water solubility enables formulation in aqueous systems while maintaining stability [18].

Thermal and Chemical Stability

The thermal stability of Mal-Polyethylene Glycol 4-Valine-Citrulline-Para-Aminobenzylalcohol-Para-Nitrophenyl is influenced by each structural component's individual stability characteristics [16] [20]. The maleimide group demonstrates good thermal stability under normal storage conditions but can undergo hydrolysis under extreme alkaline conditions [8]. The polyethylene glycol spacer contributes to overall thermal stability through its flexible polymer chain structure [16].

The dipeptide sequence shows excellent stability in plasma conditions while remaining susceptible to specific enzymatic cleavage [21]. Storage recommendations typically specify maintenance at -20°C in dry, dark conditions to preserve the integrity of all functional groups [6] [7]. The compound demonstrates acceptable stability in physiological buffers at pH 7.4, with degradation primarily occurring through the intended enzymatic pathway rather than chemical hydrolysis [3] [12].

Research on antibody-drug conjugate thermal stability indicates that linker conjugation can impact the thermal denaturation profile of the antibody component [16] [20]. The degree of thermal destabilization correlates with the number of linker molecules attached and their chemical nature [16]. However, the hydrophilic polyethylene glycol component may provide some stabilizing effects compared to purely hydrophobic linkers [20].

Structural Comparison with Related Antibody-Drug Conjugate Linkers

| Linker | Type | Molecular Weight | Hydrophilicity | Cleavage Mechanism |

|---|---|---|---|---|

| Mal-Polyethylene Glycol 4-Val-Cit-Para-Aminobenzylalcohol-Para-Nitrophenyl | Cleavable | 871.9 g/mol | High (Polyethylene Glycol 4) [18] | Cathepsin B [3] |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy | Non-cleavable | 334.3 g/mol | Low [22] | Lysosomal degradation [22] |

| N-Succinimidyl 4-(2-pyridyldithio)butanoate | Cleavable (disulfide) | 456.6 g/mol | Low [22] | Reduction [22] |

| Maleimidocaproyl-Valine-Citrulline-Para-Aminobenzylalcohol-Monomethyl Auristatin E | Cleavable | 1316.6 g/mol | Moderate [29] | Cathepsin B [29] |

| Mal-Polyethylene Glycol 4-Valine-Citrulline-Para-Aminobenzylalcohol-OH | Cleavable | 706.8 g/mol | High (Polyethylene Glycol 4) [27] | Cathepsin B [27] |

The structural comparison reveals that Mal-Polyethylene Glycol 4-Valine-Citrulline-Para-Aminobenzylalcohol-Para-Nitrophenyl occupies a unique position among antibody-drug conjugate linkers due to its combination of cleavable mechanism and high hydrophilicity [18] [21] [22]. Compared to the widely used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy linker, this compound offers the advantage of targeted enzymatic cleavage rather than requiring complete antibody degradation [22].

The polyethylene glycol 4 spacer provides superior hydrophilicity compared to traditional hydrophobic linkers like N-Succinimidyl 4-(2-pyridyldithio)butanoate, potentially enabling higher drug-to-antibody ratios without aggregation [18] [22]. The molecular weight of 871.9 g/mol represents an intermediate size that balances functionality with synthetic accessibility [6]. The cathepsin B cleavage mechanism shared with other Valine-Citrulline-containing linkers ensures selectivity for lysosomal environments [3] [21].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types